molecular formula C16H23N3OS B2949067 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1286698-89-2

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B2949067
CAS No.: 1286698-89-2
M. Wt: 305.44
InChI Key: KISTVMLVVCIZGY-UHFFFAOYSA-N
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Description

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the benzo[d]thiazole family. This compound is characterized by the presence of a benzo[d]thiazole core substituted with dimethyl groups at positions 4 and 7, and a morpholinopropyl group at the nitrogen atom of the thiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is unique due to the presence of the morpholine group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine group enhances the compound’s solubility and may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

4,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-4-5-13(2)15-14(12)18-16(21-15)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISTVMLVVCIZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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